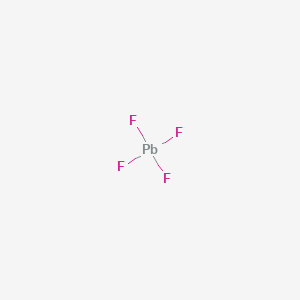

Bleifluorid(IV)

Übersicht

Beschreibung

Synthesis Analysis

The mechanochemical synthesis of lead-containing alkaline earth metal fluoride solid solutions, like MxPb1-xF2 (M = Ca, Sr, Ba), provides insight into the methods of producing Lead(IV) fluoride-related compounds. Through high-energy ball milling, promising results were achieved using metal acetates and ammonium fluoride as precursors, indicating a versatile approach to synthesizing lead fluoride compounds with desirable properties (Heise et al., 2018).

Molecular Structure Analysis

The molecular structure of Lead(IV) fluoride and its derivatives has been extensively studied, revealing complex coordination environments. For instance, the crystal structures of new lead(II) hexafluoroarsenates(V) were determined, showing the diverse coordination sphere around the lead centers, which includes direct connections to fluorine atoms from different arsenate ions (Tramšek et al., 2001).

Chemical Reactions and Properties

Lead(IV) fluoride participates in various chemical reactions, illustrating its reactivity and utility in synthesis. For example, aryl fluorides can be produced from the reaction of boron trifluoride with aryl-lead(IV) triacetates, demonstrating the potential of lead(IV) fluoride in organic synthesis (Meio & Pinhey, 1990).

Physical Properties Analysis

The physical properties of Lead(IV) fluoride, such as its optical characteristics, have been a subject of interest. It is a transparent insulator across a wide optical spectrum, from ultraviolet to middle infrared, with varying refractive indices. Its electronic insulator nature and the existence of different crystalline structures, including cubic fluorite and orthorhombic structures, are notable (Destro & Damiao, 1997).

Chemical Properties Analysis

The interaction between lead(II) and fluoride ions reveals the complex formation tendencies of lead fluoride compounds. Studies have shown that detectable amounts of Pb2+ transform into reaction products before the precipitation of lead fluoride starts, highlighting the intricate chemical behavior of lead in the presence of fluoride ions (Bottari & Ciavatta, 1965).

Wissenschaftliche Forschungsanwendungen

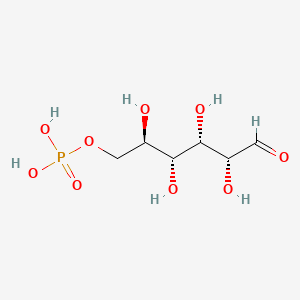

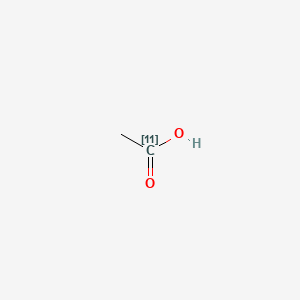

- Anwendungen: Es kann in Wasseraufbereitungsanlagen verwendet werden, um den Fluoridgehalt unter den zulässigen Grenzwert von 1,5 mg/L zu senken {svg_1}.

Polymerbasierte Adsorptionsmittel

Bleifluorid(IV) gehört zur Familie der polypyrrolbasierten Adsorptionsmittel. Diese Verbundwerkstoffe haben aufgrund ihrer einfachen Synthese und Biokompatibilität Aufmerksamkeit erregt. Zu den spezifischen Anwendungen gehören:

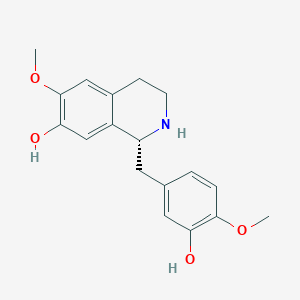

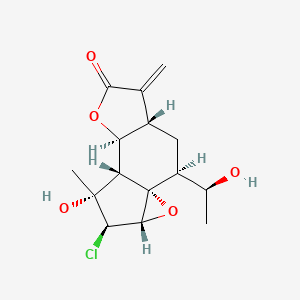

- PPy/Magnetische Nanopartikel: Magnetische Trennung von Fluoridionen unter Verwendung von Bleifluorid(IV)-basierten Nanopartikeln {svg_2}.

Membrantechnologie

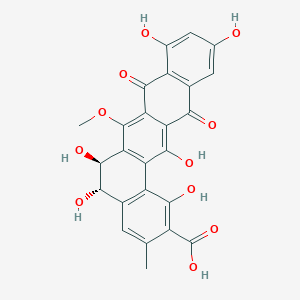

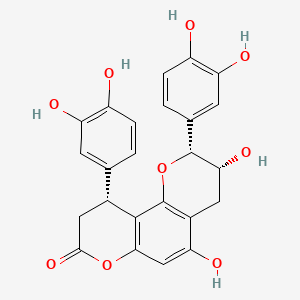

Blei-geprägte Polyvinylidenfluorid (PVDF)-Membranen wurden für die Wasserreinigung untersucht. Obwohl es sich nicht direkt um Bleifluorid(IV) handelt, zeigt diese Technologie das Potenzial fluorierter Membranen für die Wasseraufbereitung {svg_3}.

Landwirtschaft und Bewässerung von Feldfrüchten

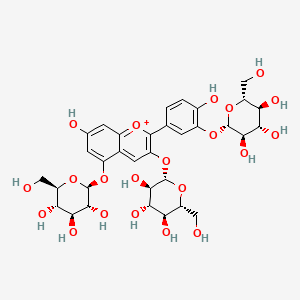

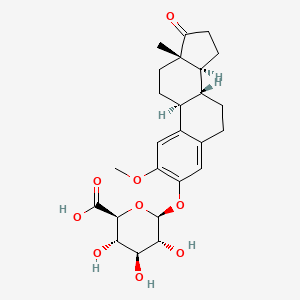

Mit Fluorid belastetes Wasser birgt Risiken für Feldfrüchte und die menschliche Gesundheit. Bleifluorid(IV)-basierte Materialien könnten eine Rolle bei der Reduzierung der Fluorexposition während der Bewässerung von Feldfrüchten spielen. Zum Beispiel ist bekannt, dass Grünkohl und Mais Fluorid aus Bewässerungswasser anreichern {svg_4}.

Technologische Entwicklung und Entscheidungsfindung

Technologische Fortschritte sind entscheidend für die Verbesserung der Fluoridrückgewinnung und -entsorgung. Entscheidungsträger müssen starke Verbindungen schaffen, um die Fluoridverschmutzung effektiv zu bekämpfen {svg_5}.

Wirkmechanismus

Lead(IV) fluoride, also known as lead tetrafluoride, is a compound with the formula PbF4

Target of Action

Fluoride ions are known to interact with several cations, including hydrogen and a wide variety of metals .

Mode of Action

Fluoride is known to induce apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways .

Biochemical Pathways

Fluoride can affect various biochemical pathways. It is known to cause oxidative stress, organelle damage, and apoptosis in single cells

Pharmacokinetics

It’s known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone .

Result of Action

High concentrations of fluoride can result in a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lead(IV) fluoride. For instance, fluoride contamination in water is a global issue, and its presence in high concentrations can lead to various health problems .

Safety and Hazards

Zukünftige Richtungen

Fluorine has proven to be remarkably successful, and most drug development programmes will at least explore fluorine during the optimization of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that now facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .

Eigenschaften

IUPAC Name |

tetrafluoroplumbane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.Pb/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFKGUAJYKXPDI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pb](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Pb | |

| Record name | lead tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999040 | |

| Record name | Lead tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7783-59-7 | |

| Record name | Plumbane, tetrafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(IV) fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4,6-Diamino-[1,3,5]triazin-2-ylamino)-4-hydroxy-3-(2-sulfo-phenylazo)-naphthalene-2,7-disulfonic acid](/img/structure/B1208543.png)

![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)

![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)